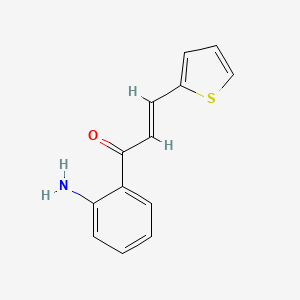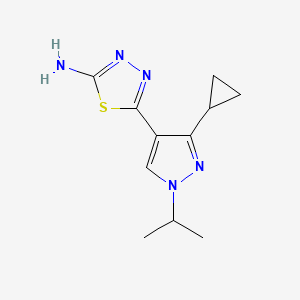
5-(3-Cyclopropyl-1-propan-2-ylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Cyclopropyl-1-propan-2-ylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. This compound is a member of the thiadiazole family and has been found to exhibit a range of biological activities. In
Mécanisme D'action
The mechanism of action of 5-(3-Cyclopropyl-1-propan-2-ylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes involved in inflammation and cancer cell growth. The compound may also interact with specific receptors in the brain to exert its neuroprotective effects.
Biochemical and Physiological Effects:
5-(3-Cyclopropyl-1-propan-2-ylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the proliferation of cancer cells. It has also been found to protect neurons from oxidative stress and prevent neuronal cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(3-Cyclopropyl-1-propan-2-ylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine in lab experiments is its potential therapeutic applications. The compound has been found to exhibit various biological activities, making it a promising candidate for drug development. However, one limitation of using this compound is its moderate yield and purity, which may require further purification steps to obtain a suitable sample for experiments.
Orientations Futures
There are several future directions for research on 5-(3-Cyclopropyl-1-propan-2-ylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine. One direction is to investigate the compound's efficacy in clinical trials for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Another direction is to explore the compound's mechanism of action and identify potential targets for drug development. Additionally, further research is required to optimize the synthesis method of the compound and improve its yield and purity.
Méthodes De Synthèse
The synthesis of 5-(3-Cyclopropyl-1-propan-2-ylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves the reaction of cyclopropylamine, 4-bromo-3-(1-methylethyl)pyrazole, and thiocarbonyldiimidazole in the presence of a suitable solvent. The reaction is carried out under specific conditions of temperature and time to obtain the desired compound. The yield of the synthesis reaction is moderate, and the purity of the compound can be improved by further purification steps.
Applications De Recherche Scientifique
5-(3-Cyclopropyl-1-propan-2-ylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been investigated for its therapeutic potential in various scientific research studies. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-proliferative activities. It has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has shown promising results in preclinical studies, and further research is required to determine its efficacy in clinical trials.
Propriétés
IUPAC Name |
5-(3-cyclopropyl-1-propan-2-ylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5S/c1-6(2)16-5-8(9(15-16)7-3-4-7)10-13-14-11(12)17-10/h5-7H,3-4H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBHNKNCWGEPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C2CC2)C3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B2514181.png)
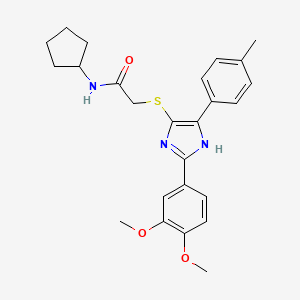
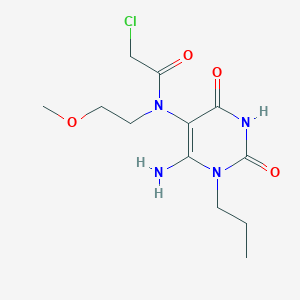
![(6Ar,12aR)-9,12a-dihydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6,6a-dihydrochromeno[3,4-b]chromen-12-one](/img/structure/B2514185.png)


![3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2514196.png)
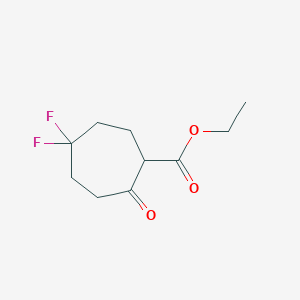
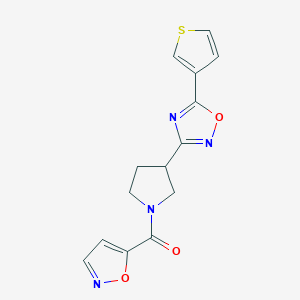
![N-[4-(diethylamino)phenyl]-4-phenoxybutanamide](/img/structure/B2514199.png)
![2-Amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B2514200.png)
